molecular formula C24H31N3O3 B12790697 (1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 187665-61-8

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B12790697
CAS No.: 187665-61-8
M. Wt: 409.5 g/mol
InChI Key: UDLSEQDYARNKTL-HSZRJFAPSA-N
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Description

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a methoxyphenyl group, an isochromene moiety, and a carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the isochromene moiety. Common synthetic routes may involve:

    Formation of Piperazine Ring: Starting from ethylenediamine and a suitable dihaloalkane.

    Introduction of Methoxyphenyl Group: Using a nucleophilic aromatic substitution reaction with 4-methoxyphenyl halide.

    Construction of Isochromene Moiety: Through cyclization reactions involving appropriate precursors.

    Formation of Carboxamide Group: By reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

187665-61-8

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide

InChI

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1

InChI Key

UDLSEQDYARNKTL-HSZRJFAPSA-N

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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